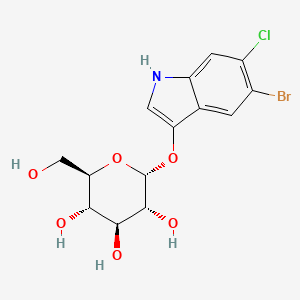

5-Bromo-6-chloro-3-indolyl alpha-D-glucopyranoside

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Bromo-6-chloro-3-indolyl alpha-D-glucopyranoside, also known as X-Gluc, is an organic compound consisting of galactose linked to a substituted indole . It was synthesized by Jerome Horwitz and collaborators in 1964 . It is often used in molecular biology to test for the presence of an enzyme, β-galactosidase . It is also used to detect activity of this enzyme in histochemistry and bacteriology .

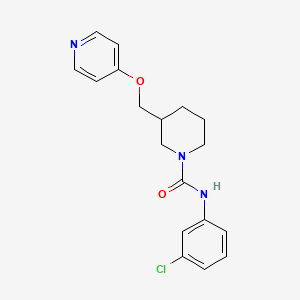

Molecular Structure Analysis

The molecular formula of 5-Bromo-6-chloro-3-indolyl alpha-D-glucopyranoside is C14H15BrClNO6 . Its molar mass is 408.63 g/mol .Chemical Reactions Analysis

5-Bromo-6-chloro-3-indolyl alpha-D-glucopyranoside is a substrate for beta-galactosidase, which cleaves the glycosidic bond to give 5-bromo-4-chloro-3-hydroxy-1H-indole . This immediately dimerises to give an intensely blue product .Physical And Chemical Properties Analysis

5-Bromo-6-chloro-3-indolyl alpha-D-glucopyranoside is a white to off-white microcrystalline powder . It has a molar mass of 408.64 g/mol .Wissenschaftliche Forschungsanwendungen

Molecular Biology: Reporter Gene Assays

X-Gal is widely used in molecular biology as a substrate for the enzyme β-galactosidase. When cleaved by this enzyme, X-Gal produces a distinctive blue color, making it an excellent tool for reporter gene assays. This application is crucial for identifying cells that express the lacZ gene, which encodes β-galactosidase, allowing researchers to track gene expression and promoter activity within cells .

Cellular Imaging: LacZ Staining

In cellular imaging, X-Gal staining is employed to visualize cells that express β-galactosidase. This technique is particularly useful in histological studies to mark tissues or cells that have been genetically modified to express lacZ. The blue precipitate formed is insoluble, allowing for long-term preservation of the stained cells or tissues .

Microbiology: Microbial Strain Characterization

Microbiologists utilize X-Gal to characterize bacterial strains. Bacteria that harbor the lacZ gene can be identified by their ability to hydrolyze X-Gal, forming a blue product. This is often used in conjunction with antibiotic resistance markers to select for genetically engineered bacteria in cloning experiments .

Neuroscience: Mapping Neural Pathways

In neuroscience, X-Gal staining is applied to map neural pathways. Neurons that express β-galactosidase can be traced, allowing researchers to study the organization and connectivity of neural circuits. This application is significant for understanding brain function and the basis of neurological disorders .

Developmental Biology: Gene Expression Studies

Developmental biologists use X-Gal to study gene expression patterns during the development of organisms. By introducing the lacZ gene into the genome of model organisms, scientists can observe when and where β-galactosidase is expressed, providing insights into developmental processes and gene regulation .

Immunology: Immune Cell Labeling

In immunology, X-Gal is used to label immune cells that express β-galactosidase. This allows for the identification and tracking of specific immune cell populations, aiding in the study of immune responses and the development of vaccines .

Enzymology: Substrate Specificity Studies

Enzymologists use X-Gal to study the substrate specificity of β-galactosidase and related enzymes. By analyzing the enzyme’s ability to cleave X-Gal, researchers can gain insights into enzyme kinetics, mechanism, and potential inhibitors .

Pharmaceutical Research: Drug Screening

In pharmaceutical research, X-Gal can be used in drug screening assays to identify compounds that affect β-galactosidase activity. This is relevant for developing treatments for diseases characterized by defects in glycosidase enzymes .

Wirkmechanismus

Target of Action

The primary target of 5-Bromo-6-chloro-3-indolyl alpha-D-glucopyranoside is the β-glucuronidase enzyme (GUS) . This enzyme plays a crucial role in the hydrolysis of glucuronides, which are compounds produced in the liver during phase II drug metabolism.

Mode of Action

5-Bromo-6-chloro-3-indolyl alpha-D-glucopyranoside acts as a chromogenic substrate for the β-glucuronidase enzyme . The enzyme deesterifies the compound into an indoxyl derivative . This derivative then undergoes oxidative polymerization, resulting in the generation of a blue compound known as indigotin .

Pharmacokinetics

It’s known that the compound is soluble in dimethylformamide:methanol (1:1) at 50 mg/ml, dimethylformamide at 20 mg/ml, and dmso at 20 mg/ml .

Result of Action

The enzymatic action on 5-Bromo-6-chloro-3-indolyl alpha-D-glucopyranoside results in the generation of a blue compound, indigotin . This color change is often used in research settings to visually identify the presence and activity of the β-glucuronidase enzyme .

Action Environment

The action of 5-Bromo-6-chloro-3-indolyl alpha-D-glucopyranoside is influenced by environmental factors such as temperature and light. For instance, stock solutions of the compound are stable for up to 2 months at 2 to 8 °C and up to 1 year in aliquots at -20 °C when protected from light .

Eigenschaften

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(5-bromo-6-chloro-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BrClNO6/c15-6-1-5-8(2-7(6)16)17-3-9(5)22-14-13(21)12(20)11(19)10(4-18)23-14/h1-3,10-14,17-21H,4H2/t10-,11-,12+,13-,14+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHRVKCMQIZYLNM-RGDJUOJXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Br)Cl)NC=C2OC3C(C(C(C(O3)CO)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C2C(=CC(=C1Br)Cl)NC=C2O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BrClNO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-6-chloro-3-indolyl alpha-D-glucopyranoside | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-ethyl 2-(2-((4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2988246.png)

![2-(2-Chlorophenyl)-N-[(4-methoxythian-4-yl)methyl]acetamide](/img/structure/B2988264.png)